molecular formula C3H6N2O2S B2440738 (Prop-2-yn-1-yl)(sulfamoyl)amine CAS No. 154743-04-1

(Prop-2-yn-1-yl)(sulfamoyl)amine

Cat. No. B2440738
CAS RN: 154743-04-1
M. Wt: 134.15
InChI Key: RRSVDORRVROYFA-UHFFFAOYSA-N
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Description

“(Prop-2-yn-1-yl)(sulfamoyl)amine” is a chemical compound with the CAS Number: 154743-04-1. It has a molecular weight of 134.16 and its Inchi Code is 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of propargylamines, which are a class of compounds that includes “this compound”, has been studied extensively. One method involves the 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code 1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7) .


Chemical Reactions Analysis

The chemical reactions involving propargylamines have been studied. For instance, both the starting material and the product act as photosensitizers in a reaction, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a molecular weight of 134.16 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • Sulfamoyl azides, including those derived from (Prop-2-yn-1-yl)(sulfamoyl)amine, can be generated using novel sulfonyl azide transfer agents and react with alkynes forming 1-sulfamoyl-1,2,3-triazoles. These triazoles are stable progenitors of reactive intermediates useful in asymmetric olefin addition (Culhane & Fokin, 2011).

Amidification Methods

  • An efficient method for the direct amidification of carboxylic acids via sulfinylamides, formed in situ from amines like this compound, is applicable to various acids and amines. This method is compatible with acids having unprotected moieties and useful for peptide synthesis (Bai, Zambroń & Vogel, 2014).

Interaction with Biomolecules

  • The interaction of compounds like this compound derivatives with biomolecules such as bovine serum albumin has been explored. This research involves fluorescence and UV–vis spectral studies to understand binding constants and conformational changes in proteins (Meng et al., 2012).

Development of Biological Molecules

  • Novel methods to synthesize various sulfamates and sulfamides directly from alcohols or amines, including this compound, have been developed. This is significant for late-stage sulfamoylation of pharmaceuticals (Wang et al., 2021).

Catalytic Processes

  • The use of this compound in catalytic processes like chemoselective oxidative amination and nucleophilic trapping of gem-dimethyl alkynyl-tethered sulfamates has been demonstrated. This method leads to the formation of heterocycles containing aroyl and styryl groups (Pan, Wei & Shi, 2018).

Inhibition of Enzymes

  • Sulfamides derived from this compound have been investigated as potential inhibitors of carbonic anhydrase isoenzymes, showing significant inhibitory effects. This is relevant for understanding the interaction of these compounds with human enzymes (Akıncıoğlu et al., 2013).

Green Chemistry Applications

  • This compound has applications in green chemistry, like its use in the ultrasound-assisted one-pot Mannich reaction of aldehydes with ketones and amines. This method offers high yields, mild conditions, and environmental benefits (Zeng, Li & Shao, 2009).

Heterogeneous Catalysis

  • Silica-bonded N-propyl sulfamic acid, derived from this compound, serves as an efficient catalyst for formylation and acetylation of alcohols and amines under heterogeneous conditions. This offers advantages in synthesis processes (Niknam & Saberi, 2009).

Safety and Hazards

“(Prop-2-yn-1-yl)(sulfamoyl)amine” is associated with several hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound include H302, H315, H319, and H335 .

Mechanism of Action

properties

IUPAC Name

3-(sulfamoylamino)prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c1-2-3-5-8(4,6)7/h1,5H,3H2,(H2,4,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSVDORRVROYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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